

# (R)-Praziquantel-d11 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Guide: (R)-Praziquantel-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Praziquantel-d11**, a deuterated isotopologue of the active enantiomer of Praziquantel. This document consolidates key chemical data, mechanistic insights, and detailed experimental protocols relevant to its study and application in a research setting.

# **Core Compound Data**

**(R)-Praziquantel-d11** serves as a valuable tool in pharmacokinetic and metabolic studies of Praziquantel, offering a distinct mass for analytical separation and quantification.



| Property          | Value                                                                                                                                                      | Citations |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1399880-38-6                                                                                                                                               | [1]       |
| Molecular Weight  | 323.47 g/mol                                                                                                                                               | [1]       |
| Molecular Formula | C19H13D11N2O2                                                                                                                                              | [1]       |
| Synonyms          | (R)-2-<br>(Cyclohexanecarbonyl)-2,3,6,7<br>-tetrahydro-1H-pyrazino[2,1-<br>a]isoquinolin-4(11bH)-one-d11,<br>(R)Praziquanteld11, (R)-<br>Praziquantel-d-11 |           |

# **Mechanism of Action and Signaling Pathway**

(R)-Praziquantel is the biologically active enantiomer of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis. Its mechanism of action is primarily centered on the disruption of calcium homeostasis in the parasite. (R)-Praziquantel acts on the voltage-gated calcium channels of the schistosome, leading to a rapid and sustained influx of Ca<sup>2+</sup> into the parasite's cells. More specifically, recent research has identified a schistosome transient receptor potential (TRP) channel, TRPMPZQ, as a key molecular target.

This influx of calcium ions causes severe muscle contractions and spastic paralysis of the worm. Consequently, the paralyzed parasite detaches from the host's blood vessel walls and is subsequently eliminated by the host's immune system. (R)-Praziquantel is also known to be a partial agonist of the human 5-HT2B receptor.[1]

Below is a diagram illustrating the proposed signaling pathway for (R)-Praziquantel's anthelmintic activity.





Click to download full resolution via product page

Caption: Signaling pathway of (R)-Praziquantel in Schistosomes.

# **Experimental Protocols**Synthesis of (R)-Praziquantel

While a specific protocol for the deuteration of (R)-Praziquantel to yield **(R)-Praziquantel-d11** is not readily available in the public domain, the synthesis of the parent compound, (R)-Praziquantel, is well-documented. A common approach involves the resolution of racemic Praziquantel or its intermediates. One patented method describes the synthesis starting from



(1R)-2-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which undergoes a series of reactions including condensation, reduction, acylation, and ring-closing to yield the optically pure (R)-enantiomer.[2][3] Another established method is the Ugi four-component reaction followed by a Pictet-Spengler reaction.[4] Deuteration of the cyclohexyl moiety could theoretically be achieved through methods such as catalytic deuterium exchange.

## **HPLC Separation of Praziquantel Enantiomers**

The separation and quantification of (R)- and (S)-Praziquantel are crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.

#### Method 1: Reversed-Phase HPLC

- Column: Chiralcel OJ-R (cellulose-based chiral column).[5]
- Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium perchlorate and acetonitrile (66:34, v/v).[5]
- Flow Rate: 0.5 ml/min.[5]
- Detection: UV detector set at 210 nm.[5]
- Quantification Limit: 10 ng/ml for each enantiomer in serum.[5]

#### Method 2: Normal-Phase HPLC

- Column: Chiralcel OD-H.
- Mobile Phase: Hexane-ethanol (85:15, v/v).
- Detection: 220 nm.

## In Vitro Anti-Schistosomal Activity Assay

This protocol is used to determine the efficacy of compounds against adult Schistosoma mansoni.



- Worm Preparation: Adult S. mansoni are collected from the hepatic portal and mesenteric veins of infected mice 7-8 weeks post-infection.
- Incubation: Four to six worms of both sexes are placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.
  [6]
- Compound Preparation: (R)-Praziquantel-d11 is dissolved in DMSO and then diluted in the medium to achieve final desired concentrations. A control with the same percentage of DMSO is run in parallel.
- Procedure: The plates are incubated at 37°C in a 5% CO2 atmosphere.[6][7]
- Evaluation: Worm motility and tegumental alterations are observed microscopically at various time points (e.g., 4, 24, 48, and 72 hours). A scoring system is typically used, for example, from 3 (normal activity) to 0 (dead).[6] The concentration that inhibits 50% of the worm viability (IC<sub>50</sub>) can then be calculated.

### **Measurement of Calcium Influx in Schistosomes**

This assay helps to elucidate the mechanism of action related to calcium channel disruption.

- Principle: The influx of calcium is measured by the uptake of radioactive <sup>45</sup>Ca<sup>2+</sup> by the worms upon exposure to the test compound.[8]
- Procedure:
  - Adult schistosomes are maintained in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at 37°C.[8]
  - The worms are exposed to a medium containing <sup>45</sup>Ca<sup>2+</sup> either before or simultaneously with the addition of (R)-Praziquantel.[8]
  - After a defined incubation period (e.g., 1-30 minutes), the worms are washed to remove external radioactive calcium.[8]
  - The amount of <sup>45</sup>Ca<sup>2+</sup> taken up by the worms is then quantified using a scintillation counter.



Controls: Untreated worms serve as a negative control to measure baseline calcium uptake.
 Other compounds with known effects on calcium channels can be used as positive controls.

## **Pharmacokinetics**

Pharmacokinetic studies of Praziquantel reveal significant differences between the R and S enantiomers. (R)-Praziquantel, the active form, generally displays a lower area under the curve (AUC) and a shorter half-life compared to the inactive (S)-enantiomer. The main metabolite is R-trans-4-OH-Praziquantel, which has a much greater exposure (higher AUC) than the parent compound. The use of **(R)-Praziquantel-d11** as an internal standard is invaluable for accurate quantification of (R)-Praziquantel and its metabolites in biological matrices during such studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. US20170121330A1 Process and intermediates for the synthesis of (r)-praziquantel -Google Patents [patents.google.com]
- 3. US9802934B2 Process for the synthesis of (R)-praziquantel Google Patents [patents.google.com]
- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [(R)-Praziquantel-d11 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425868#r-praziquantel-d11-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com